molecular formula C12H18O2 B15095560 3-Acetyl-DL-camphor

3-Acetyl-DL-camphor

Cat. No.: B15095560
M. Wt: 194.27 g/mol
InChI Key: GAFUMFKPSJECBC-UHFFFAOYSA-N
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Description

3-Acetyl-DL-camphor is a synthetic organic compound derived from camphor. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, D-camphor and L-camphor. This compound is known for its distinctive camphor-like odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-DL-camphor typically involves the acetylation of camphor. One common method is the Friedel-Crafts acylation, where camphor reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-DL-camphor undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form camphoric acid.

    Reduction: Reduction of this compound can yield camphor or isoborneol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Camphoric acid.

    Reduction: Camphor, isoborneol.

    Substitution: Various substituted camphor derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-DL-camphor has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use in topical formulations for pain relief.

    Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Acetyl-DL-camphor involves its interaction with various molecular targets. It is known to activate transient receptor potential (TRP) channels, particularly TRPV1 and TRPV3, which are involved in nociception and thermosensation. This activation leads to the desensitization of sensory nerves, providing analgesic effects.

Comparison with Similar Compounds

    Camphor: The parent compound, used widely in medicinal and industrial applications.

    Isoborneol: A reduction product of camphor, used in fragrance and flavor industries.

    Camphoric Acid: An oxidation product of camphor, used in the synthesis of various organic compounds.

Uniqueness: 3-Acetyl-DL-camphor is unique due to its acetyl functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, camphor. This functionalization allows for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H18O2/c1-7(13)9-8-5-6-12(4,10(9)14)11(8,2)3/h8-9H,5-6H2,1-4H3

InChI Key

GAFUMFKPSJECBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2CCC(C1=O)(C2(C)C)C

Origin of Product

United States

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